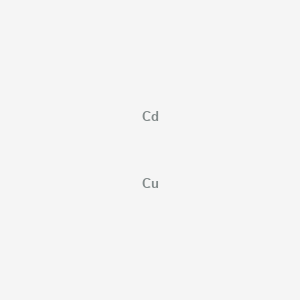

Cadmium;copper

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cadmium and copper are both heavy metals that are often combined to form alloys. Cadmium is a chemical element with the symbol Cd and atomic number 48, while copper has the symbol Cu and atomic number 29. When combined, cadmium and copper create an alloy that exhibits unique properties, such as increased strength and hardness, with minimal reduction in electrical conductivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cadmium and copper alloys can be prepared by dissolving the pure metals in nitric acid (HNO₃). The concentration of the metals is verified by complexometric titration and gravimetric analysis .

Industrial Production Methods

Industrially, cadmium is often produced as a by-product of zinc production. The chief zinc ore, zinc blende, or sphalerite, contains cadmium, which becomes concentrated in the fumes during roasting. These fumes are treated in various steps to obtain cadmium with over 99.9% purity . Copper is typically extracted from its ores through smelting and electrolysis.

Analyse Chemischer Reaktionen

Types of Reactions

Cadmium and copper undergo various chemical reactions, including:

Oxidation: Cadmium reacts with oxygen to form cadmium oxide (CdO), especially when heated.

Reduction: Copper can be reduced from its ions in solution to metallic copper.

Substitution: Cadmium can react with halogens to form cadmium halides, such as cadmium chloride (CdCl₂) and cadmium bromide (CdBr₂).

Common Reagents and Conditions

Oxidizing agents: Oxygen (O₂), halogens (Cl₂, Br₂).

Reducing agents: Hydrogen (H₂), carbon ©.

Acids: Nitric acid (HNO₃), hydrochloric acid (HCl), hydrobromic acid (HBr).

Major Products

Cadmium oxide (CdO): Formed when cadmium reacts with oxygen.

Cadmium halides (CdCl₂, CdBr₂): Formed when cadmium reacts with halogens.

Metallic copper: Formed by the reduction of copper ions.

Wissenschaftliche Forschungsanwendungen

Cadmium and copper alloys have various applications in scientific research:

Chemistry: Used in the preparation of standard solutions for analytical chemistry.

Biology: Studied for their effects on living organisms, including their toxicity and bioaccumulation.

Medicine: Investigated for their potential use in medical devices and treatments.

Industry: Used in the production of batteries, coatings, and pigments.

Wirkmechanismus

Cadmium exerts its effects by binding to red blood cells in complexes with large-molecule proteins (albumin) and accumulating in the liver. When complexed with small-molecule proteins (metallothionein), it is reabsorbed in the renal tubules . Cadmium can induce oxidative stress, disrupt cellular events, and cause genomic instability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Zinc (Zn): Cadmium is physically similar to zinc but is denser and softer.

Lead (Pb): Like cadmium, lead is a toxic heavy metal with similar industrial applications.

Mercury (Hg): Another toxic heavy metal with similar chemical properties.

Uniqueness

Cadmium’s unique properties include its ability to increase the strength and hardness of alloys with minimal reduction in electrical conductivity . Its toxicity and bioaccumulation also make it a subject of extensive research in environmental and health sciences .

Eigenschaften

CAS-Nummer |

37364-06-0 |

|---|---|

Molekularformel |

CdCu |

Molekulargewicht |

175.96 g/mol |

IUPAC-Name |

cadmium;copper |

InChI |

InChI=1S/Cd.Cu |

InChI-Schlüssel |

PLZFHNWCKKPCMI-UHFFFAOYSA-N |

Kanonische SMILES |

[Cu].[Cd] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

dimethylsilane](/img/structure/B14130440.png)

![2H-Cyclopenta[d][1,2]oxazolo[5,4-b]pyridine](/img/structure/B14130453.png)

![Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate](/img/structure/B14130506.png)

![N~3~-[2-(2,5-Dichlorophenoxy)phenyl]-N~1~,N~1~-dimethylpropane-1,3-diamine](/img/structure/B14130515.png)